3-Amino-2,6-dimethylpyridin-4-ol
Overview
Description
3-Amino-2,6-dimethylpyridin-4-ol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. This compound is characterized by its solid form and a melting point of 238-239°C. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.
Scientific Research Applications
3-Amino-2,6-dimethylpyridin-4-ol is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Studying the biological activity of pyridinol derivatives in various biochemical assays.
Medicine: Developing pharmaceuticals, particularly in the areas of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Pyridinols and pyridinamines are important intermediates with many applications in the chemical industry . The methods for chemical synthesis of pyridinols, particularly aminopyridinols, are usually limited or inefficient . Therefore, the development of efficient and scalable methods for the synthesis of these compounds could have significant implications for the chemical and pharmaceutical industries .
Mechanism of Action
Mode of Action
It is known that the compound can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to act as a nucleophile, attacking aldehyde carbon .
Pharmacokinetics
It is known that the compound has a molecular weight of 13817, which may influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-2,6-dimethylpyridin-4-ol. For instance, the compound may behave differently under various temperature and pH conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,6-dimethylpyridin-4-ol typically involves the cyclization of 2,6-dimethylpyridine-4-carboxylic acid or its derivatives. The reaction conditions include heating the starting materials in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to prevent oxidation.
Industrial Production Methods: . The process is optimized for large-scale production, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,6-dimethylpyridin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of alkylated derivatives of the pyridinol structure.
Comparison with Similar Compounds
4-Amino-2,6-dimethylpyridine
2,6-dimethylpyridin-4-ol
3-Amino-2,6-dimethylpyridine
Properties
IUPAC Name |
3-amino-2,6-dimethyl-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(10)7(8)5(2)9-4/h3H,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMYJMJWQBOGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342998 | |
Record name | 4-Pyridinol, 3-amino-2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409316-67-2 | |
Record name | 3-Amino-2,6-dimethyl-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=409316-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinol, 3-amino-2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2,6-dimethylpyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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